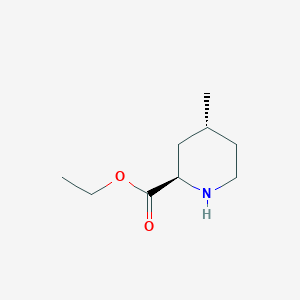

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Description

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS 74892-82-3) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It features two stereocenters at the 2R and 4R positions, conferring distinct stereochemical properties critical for its applications in pharmaceuticals and asymmetric catalysis . The compound is typically a liquid or powder with a purity range of 95–99% and is commercially available in quantities from 250 mg to 25 g, priced between €39 and €559 depending on scale .

Propriétés

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview and Stepwise Mechanism

The method disclosed in CN108047125A begins with 4-methyl-2-cyanopiperidine as the starting material, proceeding through four stages: hydrolysis, esterification, cis-trans isomer separation, and L-tartaric acid resolution.

Hydrolysis of 4-Methyl-2-Cyanopiperidine

Heating 4-methyl-2-cyanopiperidine with 6N hydrochloric acid under reflux (100°C, 5 hours) yields 4-methyl-2-piperidinecarboxylic acid hydrochloride. This step achieves quantitative conversion by leveraging the nucleophilic attack of water on the nitrile group, facilitated by acidic conditions. The crude product is purified via ethanol/methyl tert-butyl ether (MTBE) pulping to remove inorganic salts, yielding a crystalline solid (2.1 kg from 2.0 kg starting material).

Esterification with Ethanol and Thionyl Chloride

The hydrochloride intermediate undergoes esterification using absolute ethanol and thionyl chloride (SOCl₂) as the acylating agent. Cooling the reaction to 10°C during SOCl₂ addition minimizes exothermic side reactions. Refluxing for 5–6 hours ensures complete conversion to 4-methyl-2-piperidinecarboxylate ethyl ester hydrochloride. Distillation under reduced pressure removes excess ethanol, yielding a viscous residue ready for isomer separation.

Cis-Trans Isomer Separation via Solvent Pulping

A mixed solvent system of MTBE and ethanol (16:1 v/v) induces crystallization of the cis-isomer as a hydrochloride salt, leaving the trans-isomer in the mother liquor. Filtration and solvent evaporation provide trans-4-methyl-2-piperidinecarboxylate ethyl ester hydrochloride with 98.5% diastereomeric excess (de). This step circumvents chromatographic separation, reducing costs and time.

L-Tartaric Acid Resolution

The trans-isomer is resolved using L-tartaric acid in acetone/ethanol (10:1 v/v), forming a diastereomeric salt. Recrystallization from acetone raises the ee of (2R,4R)-4-methyl-2-piperidinecarboxylate ethyl ester to >98%. Final dissociation with potassium carbonate yields the free base, achieving a 40% molar yield from the trans-isomer intermediate.

Process Optimization and Scalability

Key parameters influencing yield and purity include:

-

Hydrolysis Temperature : Reflux at 100°C ensures complete nitrile conversion without decarboxylation.

-

SOCl₂ Stoichiometry : A 1.3:1 molar ratio of SOCl₂ to carboxylic acid minimizes side-product formation.

-

Pulping Solvent Ratio : MTBE:ethanol >15:1 maximizes cis-isomer precipitation efficiency.

Table 1: Performance Metrics for Cyanopiperidine Route

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Hydrolysis | 95 | 99 | 6N HCl, 100°C, 5h |

| Esterification | 90 | 98 | SOCl₂, EtOH, reflux |

| Isomer Separation | 85 | 98.5 de | MTBE:EtOH = 16:1, 4h pulping |

| Resolution | 40 | 98 ee | L-tartaric acid, acetone |

Aspartic Acid-Derived Enantioselective Synthesis

Multistep Enantiocontrolled Pathway

CN102807523A outlines a synthesis starting from L-aspartic acid, involving selective esterification, Michael addition, cyclization, and stereochemical inversion.

Selective Esterification of L-Aspartic Acid

L-Aspartic acid is converted to its 4-alkyl ester hydrochloride using thionyl chloride in methanol. Protecting the α-carboxyl group with a tert-butyloxycarbonyl (Boc) group ensures regioselectivity in subsequent steps.

Michael Addition and Cyclization

Reaction with methyl acrylate forms a β-amino ester, which undergoes intramolecular cyclization under basic conditions (NaOH, 50°C) to yield (R)-N-Boc-4-oxopiperidine-2-carboxylic acid. Decarboxylation at 120°C generates the ketone intermediate.

Carbonyl Reduction and Stereochemical Inversion

Sodium borohydride reduces the ketone to cis-(2R,4S)-4-hydroxypiperidine-2-carboxylate. Activation of the hydroxyl group as a mesylate followed by SN2 substitution with methylmagnesium bromide inverts the configuration to trans-(2R,4R)-4-methylpiperidine-2-carboxylate.

Advantages and Limitations

This route achieves exceptional enantiomeric purity (>99% ee) but requires 12 synthetic steps with an overall yield of 15–20%. The use of Boc protection and Grignard reagents increases costs, making it less viable for large-scale production compared to the cyanopiperidine method.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Cyanopiperidine Route | Aspartic Acid Route |

|---|---|---|

| Starting Material Cost | $50/kg | $320/kg |

| Total Steps | 4 | 12 |

| Overall Yield | 44% | 18% |

| Enantiomeric Excess | 98% | 99.5% |

| Scalability | Industrial | Laboratory |

Critical Evaluation of Industrial Feasibility

Cost-Benefit Considerations

The cyanopiperidine route’s use of inexpensive reagents (HCl, ethanol, MTBE) and minimal chromatographic purification renders it economically superior for ton-scale production. In contrast, the aspartic acid pathway’s reliance on Boc-protected intermediates and SN2 alkylation limits its utility to high-value pharmaceuticals requiring ultrahigh ee .

Analyse Des Réactions Chimiques

Reduction Reactions

Catalytic Hydrogenation remains the most industrially significant process for this compound. Large-scale production leverages:

-

Catalyst : 10% Pd/C or Rh-based systems

-

Conditions : 30°C, 0.5 MPa H₂ pressure, 4-hour reaction time in ethanol

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10% Pd/C (15 g per 618 g substrate) | |

| Additives | Fe(II) oxalate (3 g) | |

| Optical Purity | 99.3% (HPLC) |

Alternative catalysts like Raney Ni (20–100°C, 1–10 bar H₂) are reported but less common due to lower enantioselectivity .

Substitution Reactions

The ester group undergoes nucleophilic substitution under controlled conditions:

-

Reagents : SOCl₂ for ester-to-acid chloride conversion, followed by ethanol for re-esterification

-

Conditions : Reflux in ethanol with SOCl₂ (molar ratio 1:1.1)

Hydrolysis and Resolution

Racemic mixtures are resolved via chiral tartaric acid derivatives:

-

Hydrolysis : 6N HCl reflux converts nitrile intermediates to carboxylic acids

-

Resolution : L-tartaric acid recrystallization achieves >98% ee for (2R,4R) isomer

| Step | Conditions | Outcome |

|---|---|---|

| Cis-Trans Separation | MTBE slurry | 95% trans isomer |

| Recrystallization | Acetone/ethanol (1:2) | ee ≥98% |

Comparative Reaction Methodologies

| Reaction Type | Method A (Pd/C Hydrogenation) | Method B (Raney Ni) |

|---|---|---|

| Temperature | 30°C | 20–100°C |

| Pressure | 0.5 MPa | 1–10 bar |

| Purity | 99.3% | ≤95% |

| Scalability | Industrial (5 L autoclave) | Lab-scale |

Method A is preferred for pharmaceutical applications due to superior stereochemical control .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 226°C (predicted boiling point)

-

Oxidative Sensitivity : Limited stability under strong oxidizers (e.g., NaOCl), necessitating inert atmospheres during storage

Analytical Characterization

Gas chromatography with chiral columns resolves all four stereoisomers:

| Isomer | Retention Time (min) | Linear Range (µg/mL) |

|---|---|---|

| (2R,4R) | 12.3 | 2.38–28.57 |

| (2S,4S) | 13.8 | 2.38–142.92 |

| (2R,4S)/(2S,4R) | 15.2 / 16.4 | 2.01–64.11 |

Applications De Recherche Scientifique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate exhibits notable biological activities:

- Anticoagulant Properties : It serves as a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor used in anticoagulant therapy for patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions .

- Potential Therapeutic Applications : Its ability to inhibit thrombin makes it valuable in treating ischemic conditions, potentially improving outcomes for patients suffering from acute ischemic stroke .

Case Studies and Research Findings

- Argatroban Synthesis :

- Pharmaceutical Development :

- Toxicological Studies :

Mécanisme D'action

The mechanism of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Stereoisomers and Diastereomers

Implications of Stereochemistry :

Piperidine Derivatives with Varied Substituents

Key Observations :

- Fluorophenyl derivatives (e.g., CAS 80142-03-6) demonstrate enhanced lipophilicity (LogP ~2.4) compared to the target compound (LogP 1.48), improving blood-brain barrier penetration .

- Unsubstituted piperidines (e.g., Ethyl piperidine-4-carboxylate) lack stereochemical complexity, making them cheaper but less selective in drug design .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The target compound is a key intermediate in synthesizing Argatroban , a thrombin inhibitor, where stereochemical purity (>97%) is critical to avoid diastereomeric impurities .

- Catalysis : Its rigid piperidine backbone facilitates asymmetric induction in hydrogenation reactions, outperforming flexible analogues like Ethyl piperidine-4-carboxylate .

- Cost Efficiency : The optimized 47.6% yield reduces production costs by ~60% compared to earlier methods, making it viable for bulk manufacturing .

Activité Biologique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with significant biological relevance, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₉H₁₇NO₂

- CAS Number : 74863-85-7

- Molecular Weight : Approximately 171.24 g/mol

- Chirality : The compound is chiral, with two enantiomers that may exhibit different biological activities.

This compound primarily functions as a precursor in the synthesis of argatroban, a synthetic antithrombotic agent. Its mechanism involves:

- Thrombin Inhibition : The compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.

- Substrate for Enzyme Interactions : It is utilized in biochemical assays to study enzyme interactions, particularly in the context of coagulation pathways .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticoagulant Properties : As an intermediate for argatroban, it plays a vital role in anticoagulation therapies for conditions like heparin-induced thrombocytopenia (HIT) and acute coronary syndromes.

- Pharmacological Applications : Beyond its role in argatroban synthesis, this compound serves as a building block in the development of other pharmaceuticals due to its structural properties .

Case Studies and Experimental Data

Various studies have highlighted the significance of this compound in clinical and laboratory settings:

- Synthesis and Yield Optimization :

- Comparative Studies :

- Pharmacokinetic Studies :

Tables and Data Comparison

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | 74863-85-7 | Anticoagulant; Intermediate for argatroban | 0.96 |

| Ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate | 74892-82-3 | Potentially different anticoagulant properties | 0.94 |

| Methyl 2-piperidinecarboxylate | 41994-45-0 | Used in various synthetic applications | 0.91 |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or stereoselective catalysis. A novel approach ( ) uses a three-step process starting from racemic ethyl 4-methyl-2-piperidinecarboxylate, resolving enantiomers via diastereomeric salt formation with L-(+)-tartaric acid. Critical parameters include reaction temperature (0–5°C for salt formation) and solvent selection (ethanol/water mixtures for crystallization). Enantiomeric purity (>99% ee) is validated using chiral HPLC or polarimetry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Acute Toxicity (H302) : Use fume hoods and avoid ingestion.

- Skin/Eye Irritation (H315/H319) : Wear nitrile gloves and safety goggles.

- Respiratory Irritation (H335) : Employ respiratory protection during aerosol-generating steps.

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

- Methodological Answer : Challenges in scaling stereoselective synthesis arise from kinetic resolution inefficiencies. reports a 42.3% yield with >99% ee by optimizing diastereomeric salt crystallization (solvent ratio: ethanol/water = 3:1). Advanced approaches include dynamic kinetic resolution using transition-metal catalysts (e.g., Ru-based systems) or enzymatic methods (lipases for acyl transfer) to enhance ee .

Q. What analytical techniques are most effective for confirming stereochemical integrity and purity?

- Methodological Answer :

- X-ray Crystallography ( ): Resolves absolute configuration via single-crystal analysis.

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers.

- NMR Spectroscopy : - and -NMR coupled with NOE experiments can confirm spatial arrangement of substituents (e.g., distinguishing (2R,4R) from (2S,4S) diastereomers) .

Q. How can low yields in multi-step syntheses involving this compound be addressed?

- Methodological Answer : Low yields often stem from side reactions (e.g., epimerization or hydrolysis). highlights a four-step synthesis with Pd-catalyzed cross-coupling (Step 3.1: 40–100°C, tert-butyl alcohol, Cs₂CO₃ base). Mitigation strategies:

- Inert Atmosphere : Use Schlenk lines to prevent oxidation.

- Temperature Control : Gradual heating (e.g., 40°C → 100°C over 5.5 hours) minimizes decomposition.

- Workup Optimization : Extract intermediates with dichloromethane/water to recover unreacted starting material .

Q. What role does this compound play as a chiral building block in drug development?

- Methodological Answer : As a key intermediate in Argatroban (a thrombin inhibitor), its (2R,4R) configuration is critical for binding to serine proteases. details its use in condensation reactions with NG-(tert-butoxycarbonyl)-N²-nitro-L-arginine, followed by HCl-mediated deprotection. The stereochemistry ensures proper spatial alignment in the final API’s active site .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar synthetic routes?

- Methodological Answer : Yield variations often arise from differences in catalysts, solvents, or workup protocols. For example:

- Catalyst Loading : uses stoichiometric L-(+)-tartaric acid, while enzymatic methods (not cited here) may require lower catalyst amounts but longer reaction times.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase epimerization risk. Cross-referencing reaction conditions (e.g., vs. 1) and conducting DOE (Design of Experiments) can identify critical variables .

Application in Drug Synthesis

Q. What synthetic modifications enhance the compound’s utility in targeted drug delivery systems?

- Methodological Answer : Functionalization at the piperidine nitrogen (e.g., benzylation or acylation) improves lipophilicity for blood-brain barrier penetration. demonstrates its use in synthesizing pyrrolo[1,2-b]pyridazine derivatives via multi-step reactions, where the ester group is retained for later hydrolysis to carboxylic acid prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.